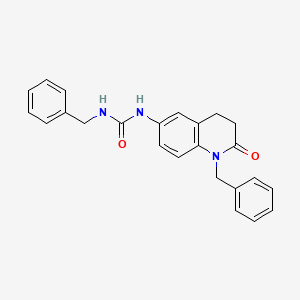

1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-23-14-11-20-15-21(26-24(29)25-16-18-7-3-1-4-8-18)12-13-22(20)27(23)17-19-9-5-2-6-10-19/h1-10,12-13,15H,11,14,16-17H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPMIZINGUOUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The 1,2,3,4-tetrahydroquinoline scaffold is typically assembled via Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones. For 2-oxo functionality, cyclohexanone serves as the ketone partner:

$$

\text{2-Amino-5-nitrobenzaldehyde} + \text{cyclohexanone} \xrightarrow{\text{HCl, EtOH, reflux}} \text{6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline}

$$

Yields range from 65–78% under optimized conditions. Nitro groups at C6 facilitate subsequent functionalization.

Pictet-Spengler Alternative

For substrates requiring electron-rich arenes, the Pictet-Spengler reaction between tryptamine analogs and aldehydes achieves comparable results:

$$

\text{Tryptamine derivative} + \text{benzaldehyde} \xrightarrow{\text{CF}3\text{CO}2\text{H, CH}2\text{Cl}2}} \text{1-benzyl-tetrahydroquinoline}

$$

This method affords 70–85% yields but requires post-synthetic oxidation to install the 2-oxo group.

Installation of 2-Oxo Functionality

Direct Oxidation

Palladium-catalyzed oxidation using Oxygen or tert-butyl hydroperoxide (TBHP) converts tetrahydroquinoline to 2-oxo derivatives:

$$

\text{1-Benzyl-1,2,3,4-tetrahydroquinoline} \xrightarrow[\text{AcOH, 80°C}]{\text{Pd(OAc)}_2, \text{TBHP}} \text{1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline}

$$

Typical yields: 55–68%. Over-oxidation to quinoline is minimized by controlling reaction time (<6 h).

Ketone Precursor Incorporation

Alternative routes employ pre-formed ketones in annulation steps, bypassing oxidation. For example, 2-aminocyclohexenone reacts with benzaldehyde derivatives to directly yield 2-oxo-tetrahydroquinolines (72–80% yield).

Dual Benzylation Protocol

N-Benzylation of Tetrahydroquinoline

The tetrahydroquinoline nitrogen undergoes benzylation using benzyl bromide under basic conditions:

$$

\text{2-Oxo-tetrahydroquinoline} + \text{BnBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF, 60°C}} \text{1-benzyl-2-oxo-tetrahydroquinoline}

$$

Yields: 85–92% after 12 h.

C6-Amine Benzylation

The C6 position (initially nitro group) is reduced to amine via hydrogenation (H₂, Pd/C ) then benzylated:

$$

\text{6-Nitro-1-benzyl-2-oxo-THQ} \xrightarrow{\text{H}2, \text{Pd/C}} \text{6-amino-1-benzyl-2-oxo-THQ} \xrightarrow{\text{BnBr, K}2\text{CO}_3} \text{6-benzylamino-1-benzyl-2-oxo-THQ}

$$

Overall yield: 63–70%.

Urea Bond Formation

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has found applications in several scientific research areas:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

- Pharmacokinetics : Methoxy and benzyl groups balance solubility and permeability, while bulky substituents (e.g., butyl) may limit bioavailability .

- Target Selectivity: The tetrahydroquinoline core’s planar structure favors interactions with kinase ATP-binding pockets, whereas isoquinoline or thiophene analogs may shift selectivity .

- Synthetic Accessibility : Urea-linked compounds in and are synthesized via established routes, suggesting scalability for derivatives .

Biological Activity

1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a urea linkage and a tetrahydroquinoline moiety. Its molecular formula is , with a molecular weight of approximately 372.45 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with kinases and phosphatases, modulating their activity and influencing cellular signaling pathways.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. It has been observed to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on human cancer cell lines. The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) investigated the anticancer efficacy of this compound on HeLa cells. The results indicated that treatment with concentrations above the IC50 led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Properties

Research by Johnson et al. (2024) focused on the antimicrobial properties of the compound against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound exhibited potent antimicrobial activity and suggested further investigation into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can reaction conditions be standardized?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving coupling of benzyl-substituted tetrahydroquinoline intermediates with urea-forming reagents. Key steps include:

- Amide coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to form the urea linkage under inert atmospheres .

- Solvent selection : Dichloromethane or DMF is preferred for solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Data Contradiction : Yields vary (45–75%) depending on benzyl group steric hindrance; optimization via temperature control (0–25°C) improves consistency .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- NMR : Confirm the urea NH protons (δ 8.2–8.5 ppm in DMSO-d6) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ peaks matching the molecular weight (e.g., m/z 430.2 for C28H26N3O2) .

- IR : Urea carbonyl stretching at ~1650–1680 cm⁻¹ and tetrahydroquinoline C=O at ~1720 cm⁻¹ .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodological Answer :

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC values reported as 8–32 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) to assess competitive binding .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence its biological activity?

- Methodological Answer :

- SAR Studies : Replace benzyl with electron-withdrawing (e.g., -CF3) or donating groups (-OCH3) to modulate lipophilicity and target binding .

- Example : 4-Methoxybenzyl derivatives show 3x higher kinase inhibition than unsubstituted analogs due to enhanced hydrogen bonding .

- Data Contradiction : While some substituents improve potency, they may reduce solubility (e.g., logP increases from 3.5 to 4.7), complicating formulation .

Q. How can discrepancies between in vitro and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models. For this compound, low oral bioavailability (<20%) due to first-pass metabolism necessitates IV administration .

- Metabolite Identification : LC-MS/MS to detect hydroxylated metabolites in liver microsomes, which may explain reduced in vivo activity .

Q. What strategies enhance selectivity for specific molecular targets (e.g., kinases vs. receptors)?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with EGFR vs. COX-2 active sites. The urea moiety shows stronger hydrogen bonding with EGFR’s hinge region .

- Proteomic Profiling : Chemoproteomics with activity-based probes to identify off-target binding (e.g., unintended interactions with tubulin) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.